m-PEG8-NHS ester is commercially available from various suppliers such as Thermo Fisher Scientific and MedKoo Biosciences. It is classified as an N-hydroxysuccinimide ester, which is an active ester that reacts spontaneously with primary amines to form stable amide bonds. The compound falls under the category of polyethylene glycol linkers, which are often utilized in bioconjugation applications due to their hydrophilic properties and ability to enhance the pharmacokinetic profiles of therapeutic proteins .
The synthesis of m-PEG8-NHS ester typically involves the reaction of methyl polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The procedure generally follows these steps:
The reaction conditions must be optimized for each specific application, considering factors such as solvent choice and temperature. Common solvents include dimethylformamide or tetrahydrofuran, which facilitate the coupling reaction while maintaining solubility .
The molecular structure of m-PEG8-NHS ester consists of a central polyethylene glycol chain with eight ethylene glycol units flanked by a methyl group on one end and an N-hydroxysuccinimide group on the other. The general formula can be represented as:
where represents the number of ethylene glycol units (in this case, 8).
The molecular weight of m-PEG8-NHS ester is approximately 350 g/mol. Its hydrophilic nature contributes to its solubility in aqueous environments, making it suitable for biological applications.
m-PEG8-NHS ester undergoes nucleophilic acyl substitution reactions with primary amines. The NHS group activates the carbonyl carbon in the ester bond, facilitating the formation of an amide bond upon reaction with an amine:
The reaction typically occurs at physiological pH (around 7-9) and results in stable covalent modifications that enhance the properties of biomolecules. The efficiency of the reaction can be influenced by factors such as pH, temperature, and concentration of reactants .
The mechanism by which m-PEG8-NHS ester modifies proteins involves several key steps:
This mechanism enhances protein solubility and stability while reducing aggregation.
m-PEG8-NHS ester has numerous scientific applications:
m-PEG₈-NHS ester (CAS 756525-90-3) is a monofunctional polyethylene glycol (PEG) derivative featuring a methyl-capped 8-unit PEG chain terminated with an N-hydroxysuccinimide (NHS) ester. Its molecular formula is C₂₂H₃₉NO₁₂, with a precise molecular weight of 509.54 g/mol [2] [6]. The compound’s architecture comprises three key components:
This defined-length structure distinguishes it from traditional polydisperse PEGs, ensuring reproducible bioconjugation outcomes. The NHS ester’s hydrolytic sensitivity necessitates careful handling, with storage recommended at -20°C under inert atmosphere to minimize degradation [2] [6].
Table 1: Structural and Physicochemical Properties of m-PEG₈-NHS Ester
Property | Specification | Reference |
---|---|---|
CAS Number | 756525-90-3 | [2] |
Molecular Formula | C₂₂H₃₉NO₁₂ | [2] |
Molecular Weight | 509.54 g/mol | [2] |
PEG Spacer Length | 26 atoms / 29.8 Å | [2] |
Reactive Group | NHS ester (amine-specific) | [6] |
Solubility | Water, DMSO, acetonitrile | [5] |
Stability Storage | -20°C (desiccated, under inert atmosphere) | [2] |
PEGylation chemistry has evolved through three generations:
This evolution enabled high-fidelity bioconjugates for applications demanding rigorous reproducibility, such as antibody-drug conjugates (ADCs) and diagnostic probes [3] [7].
Table 2: Evolution of PEGylation Reagents
Generation | Key Features | Limitations | Impact |
---|---|---|---|
Polydisperse PEGs | • Variable MW mixtures (e.g., PEG 600) | • Batch inconsistency | • Initial protein PEGylation |
Activated PEGs | • End-group chemistry (NHS, maleimide) | • Polydispersity persists | • Targeted bioconjugation |
Discrete dPEG® | • Single MW (e.g., m-PEG₈-NHS ester) | • Complex synthesis | • Reproducible ADC/drug design |
Discrete PEG spacers like the 8-unit chain in m-PEG₈-NHS ester address critical challenges in biomolecular engineering:
In ADC design, discrete PEG linkers mitigate hydrophobicity-induced aggregation—a limitation of conventional linkers. Studies confirm that ADCs with 12-unit PEG chains exhibit superior in vivo stability and slower clearance than linear 24-unit analogs or non-PEGylated counterparts [7].
Table 3: Applications of m-PEG₈-NHS Ester in Bioconjugation
Application | Conjugate Design | Advantage | Reference |
---|---|---|---|
Antibody-Drug Conjugates | mAb–[PEG₈]–Cytotoxin | • Reduced aggregation | [5] [7] |
Protein PEGylation | Protein–[PEG₈]–NHS (lysine modification) | • Enhanced solubility | [3] [6] |
Nanotechnology | Gold nanoshells–[PEG₈]–Targeting ligands | • Improved colloidal stability | [2] |
Diagnostic Probes | siRNAs–[PEG₈]–Fluorophores | • Reduced renal clearance | [8] |
Compound Names Cited:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1